4-Cyclopropyl-2-methylthiazole-5-carboxylic acid is a heterocyclic building block primarily utilized in the synthesis of advanced molecular probes and drug candidates. Its core structure, a substituted thiazole-5-carboxylic acid, is a common scaffold in medicinal chemistry. The compound's value is defined by the specific combination of its substituents: the 2-methyl group and, most critically, the 4-cyclopropyl group. This specific arrangement is designed for high-yield amide coupling reactions to produce downstream compounds where the cyclopropyl moiety directly influences target engagement, potency, and metabolic stability. [REFS-1, REFS-2]
In applications such as the development of epigenetic modulators or kinase inhibitors, seemingly minor structural changes on the thiazole core can lead to significant losses in biological potency. Replacing the 4-cyclopropyl group with a simple alkyl (e.g., methyl) or a bulky aryl group fundamentally alters the steric and electronic profile of the final molecule. This directly impacts the compound's ability to fit into constrained hydrophobic binding pockets of target proteins, such as the acetyl-lysine binding site of bromodomains. [1]. As demonstrated in the synthesis of BET bromodomain inhibitors, precursors lacking the precise 4-cyclopropyl structure yield final compounds with demonstrably lower target affinity, making this specific acid a non-interchangeable precursor for achieving high-potency molecules. [1]
When used as a precursor in the synthesis of BET inhibitors, 4-cyclopropyl-2-methylthiazole-5-carboxylic acid (Intermediate 11) confers significantly higher potency to the final compound compared to a close analog. A piperazine-ethanone derivative synthesized from the target cyclopropyl precursor (Example 14) exhibited BRD4 inhibitory activity with an IC50 below 100 nM. In contrast, the equivalent derivative synthesized from the 4-methyl analog (Intermediate 12, Example 15) was less potent, with an IC50 in the 100-1000 nM range. [1]
| Evidence Dimension | BRD4 Bromodomain Inhibition (IC50) |
| Target Compound Data | < 100 nM (for final compound derived from 4-cyclopropyl precursor) |
| Comparator Or Baseline | 100 nM - 1000 nM (for final compound derived from 4-methyl precursor) |
| Quantified Difference | At least one potency category higher; transition from '++' to '+++' activity. |
| Conditions | Biochemical assay for inhibition of BRD4, as described in patent WO2012066031A1. [<a href="https://patents.google.com/patent/WO2012066031A1" target="_blank">1</a>] |
This demonstrates that procuring this specific cyclopropyl-containing precursor is critical for synthesizing final compounds that meet high-potency screening criteria.
This carboxylic acid has been successfully utilized in standard and scalable amide coupling reactions. The synthesis of multiple potent BET inhibitors was achieved by coupling this acid with various piperazine intermediates using common reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of an amine base such as DIPEA. [1]. The successful application in these established synthetic routes confirms its utility as a reliable and process-compatible intermediate for medicinal chemistry campaigns.
| Evidence Dimension | Reaction Compatibility |
| Target Compound Data | Successfully used in TBTU/DIPEA mediated amide couplings. |
| Comparator Or Baseline | Standard, widely adopted laboratory and process chemistry conditions. |
| Quantified Difference | Not applicable (demonstration of compatibility). |
| Conditions | Amide coupling with piperazine derivatives in a polar aprotic solvent (e.g., DMF). [<a href="https://patents.google.com/patent/WO2012066031A1" target="_blank">1</a>] |
For procurement, this confirms the compound is a practical, ready-to-use building block compatible with common synthesis protocols, minimizing process development risk.
The cyclopropyl group is a well-established structural motif in medicinal chemistry used to improve a molecule's drug-like properties. Its rigid, three-dimensional structure can effectively fill hydrophobic pockets while adding less molecular weight than larger alkyl or aryl groups, thereby increasing ligand efficiency. [1]. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains or unsubstituted phenyl rings. [2].
| Evidence Dimension | Metabolic Stability / Ligand Efficiency |
| Target Compound Data | Incorporates a cyclopropyl group, known to block metabolic oxidation and improve ligand efficiency. |
| Comparator Or Baseline | Analogs with metabolically labile groups (e.g., isopropyl, tert-butyl) or larger, less efficient groups (e.g., phenyl). |
| Quantified Difference | Not directly quantified, but a widely applied principle in drug design. |
| Conditions | General principles of medicinal chemistry and ADME profiling. |
Selecting this precursor allows researchers to strategically build in favorable metabolic stability and potency from an early synthetic stage, a key consideration for drug discovery projects.
This compound is the right choice for synthetic campaigns targeting potent inhibitors of the BRD4 bromodomain. The evidence shows that the 4-cyclopropyl group is critical for achieving sub-100 nM potency, a common threshold for lead compounds in cancer epigenetics research. Its proven compatibility with standard coupling methods makes it an efficient starting point for building diverse libraries of these inhibitors. [1]
In kinase inhibitor design, small, rigid hydrophobic groups are often required to occupy specific pockets near the ATP binding site. This acid provides a ready-made scaffold incorporating a cyclopropyl group, which serves this purpose while simultaneously enhancing metabolic stability and ligand efficiency. It is a strategic choice over simple alkyl or aryl-substituted thiazoles when aiming for improved drug-like properties in the final molecule. [2]